molecular formula C19H22N2O4 B5871867 (Z)-[Amino(4-methoxyphenyl)methylidene]amino 2-(2,3,5-trimethylphenoxy)acetate

(Z)-[Amino(4-methoxyphenyl)methylidene]amino 2-(2,3,5-trimethylphenoxy)acetate

Cat. No.: B5871867
M. Wt: 342.4 g/mol
InChI Key: CAEYAWGMILAXMQ-UHFFFAOYSA-N
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Description

(Z)-[Amino(4-methoxyphenyl)methylidene]amino 2-(2,3,5-trimethylphenoxy)acetate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methoxyphenyl group and a trimethylphenoxy group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[Amino(4-methoxyphenyl)methylidene]amino 2-(2,3,5-trimethylphenoxy)acetate typically involves the reaction of 4-methoxybenzaldehyde with 2-(2,3,5-trimethylphenoxy)acetic acid in the presence of an amine catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

(Z)-[Amino(4-methoxyphenyl)methylidene]amino 2-(2,3,5-trimethylphenoxy)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-[Amino(4-methoxyphenyl)methylidene]amino 2-(2,3,5-trimethylphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-[Amino(4-methoxyphenyl)methylidene]amino 2-(2,3,5-trimethylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[Amino(4-methoxyphenyl)methylidene]amino 2-(3,4-dimethylphenoxy)acetate
  • (Z)-[Amino(4-methoxyphenyl)methylidene]amino 3-phenyl-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylate

Uniqueness

(Z)-[Amino(4-methoxyphenyl)methylidene]amino 2-(2,3,5-trimethylphenoxy)acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12-9-13(2)14(3)17(10-12)24-11-18(22)25-21-19(20)15-5-7-16(23-4)8-6-15/h5-10H,11H2,1-4H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEYAWGMILAXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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